molecular formula C18H14F6N4 B2432679 5-(trifluoromethyl)-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridine-2-carbonitrile CAS No. 338791-63-2

5-(trifluoromethyl)-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridine-2-carbonitrile

Cat. No.: B2432679
CAS No.: 338791-63-2
M. Wt: 400.328
InChI Key: AQNZMRWZGGRKBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(trifluoromethyl)-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridine-2-carbonitrile is a complex organic compound characterized by the presence of trifluoromethyl groups, a piperazine ring, and a pyridinecarbonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(trifluoromethyl)-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridine-2-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 3-(trifluoromethyl)phenylpiperazine with 2-chloro-5-(trifluoromethyl)pyridinecarbonitrile under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(trifluoromethyl)-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the piperazine ring, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(trifluoromethyl)-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridine-2-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate or active ingredient due to its unique structural features.

    Materials Science: The compound’s trifluoromethyl groups impart hydrophobicity and thermal stability, making it useful in the development of advanced materials.

    Biological Studies: It is used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.

Mechanism of Action

The mechanism of action of 5-(trifluoromethyl)-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s binding affinity and selectivity, while the piperazine ring provides structural flexibility. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Trifluoromethyl)phenyl-2-furoic acid
  • 3-Fluoro-5-(trifluoromethyl)phenylboronic acid
  • 3,5-Bis(trifluoromethyl)phenyl isocyanate

Uniqueness

5-(trifluoromethyl)-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridine-2-carbonitrile is unique due to the combination of trifluoromethyl groups, a piperazine ring, and a pyridinecarbonitrile moiety. This combination imparts distinct physicochemical properties, such as high lipophilicity, thermal stability, and specific binding interactions, which are not commonly found in other similar compounds.

Properties

IUPAC Name

5-(trifluoromethyl)-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F6N4/c19-17(20,21)12-2-1-3-14(8-12)27-4-6-28(7-5-27)16-9-13(18(22,23)24)11-26-15(16)10-25/h1-3,8-9,11H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQNZMRWZGGRKBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C3=C(N=CC(=C3)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F6N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.